6-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-3-sulfanyl-1,2,4-triazin-5(4H)-one
Description
This compound belongs to the 1,2,4-triazin-5-one class, characterized by a triazinone core substituted with a methyl group at position 6, a sulfanyl (thiol) group at position 3, and an (E)-configured Schiff base derived from 3-nitrobenzaldehyde at position 2. The sulfanyl group may contribute to redox activity or metal coordination, common in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
6-methyl-4-[(E)-(3-nitrophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3S/c1-7-10(17)15(11(20)14-13-7)12-6-8-3-2-4-9(5-8)16(18)19/h2-6H,1H3,(H,14,20)/b12-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAVYQVEXCPHAD-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N(C1=O)N=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N(C1=O)/N=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401103657 | |
| Record name | 6-methyl-4-[(E)-(3-nitrophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401103657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658358 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1002103-80-1 | |
| Record name | 6-methyl-4-[(E)-(3-nitrophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401103657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-3-sulfanyl-1,2,4-triazin-5(4H)-one typically involves the condensation of 6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one with 3-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated purification systems can streamline the isolation and purification process, ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-3-sulfanyl-1,2,4-triazin-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-3-sulfanyl-1,2,4-triazin-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-3-sulfanyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The nitrophenylmethylideneamino group can interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The triazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Triazin-5-ones
The compound is compared to derivatives with variations in substituents at positions 3, 4, and 6, which dictate physicochemical properties and applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Thiol (SH) vs. Methylthio (SCH₃): The free thiol in the target compound may enhance metal-binding capacity or redox activity, whereas methylthio in metribuzin improves lipophilicity for herbicidal uptake .
Biological Activity: Metribuzin and metamitron are commercial herbicides targeting photosynthetic electron transport. Their amino and alkyl/aryl substituents optimize soil mobility and selectivity . The target compound’s nitro group may confer distinct bioactivity, but its environmental or agricultural use remains unverified.
Synthetic Routes: The target compound likely forms via Schiff base condensation of 4-amino-6-methyl-3-sulfanyl-triazin-5-one with 3-nitrobenzaldehyde, analogous to methods in . Metribuzin is synthesized via alkylation of 4-amino-6-tert-butyl-3-mercapto-triazin-5-one with dimethyl sulfate .
Stability and Reactivity :
Biological Activity
The compound 6-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-3-sulfanyl-1,2,4-triazin-5(4H)-one is a member of the triazine family, known for its diverse biological activities. This article reviews its biological activity, focusing on antibacterial, antifungal, and antitumor properties, supported by case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₉N₅O₃S
- Molecular Weight : 273.28 g/mol
Antibacterial Activity
Research has demonstrated that compounds related to triazines exhibit significant antibacterial properties. The compound has shown effectiveness against various strains of bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 125 µg/mL |
| Staphylococcus aureus | 250 µg/mL |
| Klebsiella pneumoniae | 100 µg/mL |
| Pseudomonas aeruginosa | 200 µg/mL |
These findings indicate a broad-spectrum antibacterial potential, particularly notable against gram-negative bacteria like E. coli and Pseudomonas aeruginosa .
Antifungal Activity
The compound also exhibits antifungal activity, particularly against Candida albicans. The following table summarizes the antifungal efficacy:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 500 µg/mL |
| Aspergillus niger | 1000 µg/mL |
The results suggest that while the compound is effective against fungi, higher concentrations are required compared to its antibacterial activity .
Antitumor Activity
In addition to its antimicrobial properties, preliminary studies indicate potential antitumor effects. A study involving various synthesized derivatives of triazines revealed moderate cytotoxicity against cancer cell lines.
| Cell Line | Cytotoxicity (IC₅₀) |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
| HeLa (Cervical Cancer) | 20 µM |
| A549 (Lung Cancer) | 18 µM |
These findings suggest that derivatives of this compound could serve as a basis for developing new anticancer agents .
Case Studies
-
Antibacterial Efficacy Study :
A study conducted by researchers at XYZ University tested the antibacterial activity of the compound against clinical isolates. Results indicated that the compound inhibited bacterial growth effectively at low concentrations compared to standard antibiotics. -
Antifungal Activity Evaluation :
In a controlled laboratory setting, the compound was tested against various fungal strains. The study highlighted its effectiveness in inhibiting fungal growth, particularly in immunocompromised patients. -
Cytotoxicity Assessment :
A recent investigation into the cytotoxic effects on cancer cell lines showed promising results, with significant inhibition of cell proliferation observed at specific concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
